4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Catalog No.
S548777
CAS No.
327036-89-5
M.F
C10H10N2O2S
M. Wt
222.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

CAS Number

327036-89-5

Product Name

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

IUPAC Name

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

InChI

InChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

JDSJDASOXWCHPN-UHFFFAOYSA-N

SMILES

CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, TDZD-8, thiadiazolidinone-8

Canonical SMILES

CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2

Description

The exact mass of the compound 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione is 222.0463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of thiadiazolidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic Synthesis

    The presence of the thiadiazolidine ring structure suggests BMTD might be a useful building block for organic synthesis. Thiadiazolidines can be used as precursors for the synthesis of various heterocyclic compounds, which are essential components in pharmaceuticals and other functional materials [].

  • Medicinal Chemistry

    The thiadiazolidine core is also present in some bioactive molecules. This raises the possibility that BMTD could be a starting point for discovering new drugs. Researchers might explore its potential antimicrobial or other biological activities [].

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, also known as TDZD-8, is a member of the thiadiazolidine class of compounds. Its chemical structure features a five-membered ring containing two nitrogen atoms and one sulfur atom, with a benzyl group at the fourth position and a methyl group at the second position. The molecular formula of this compound is C₁₀H₁₀N₂O₂S, and it has a molecular weight of approximately 218.26 g/mol .

The compound is recognized for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including metabolism and cell signaling. Its noncompetitive inhibition properties make it a significant focus in research related to neurodegenerative diseases and cancer therapy .

Typical of thiadiazolidines. These reactions may include:

  • Nucleophilic substitutions: The presence of the sulfur atom allows for nucleophilic attack, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water or aqueous conditions, the compound may hydrolyze to form corresponding thiadiazolidine derivatives.
  • Oxidation: The thiol group can be oxidized to sulfoxides or sulfones under appropriate conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs for further study.

The biological activity of 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione is primarily attributed to its inhibition of GSK-3β. This inhibition has several implications:

  • Neuroprotective effects: The compound has shown potential in protecting neuronal cells from apoptosis and may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer properties: As an apoptosis inducer and antineoplastic agent, it has been studied for its ability to inhibit cancer cell proliferation .
  • Regulation of glucose metabolism: By inhibiting GSK-3β, it plays a role in modulating insulin signaling pathways, which can be relevant in diabetes research.

The synthesis of 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the thiadiazolidine ring: This can be achieved through cyclization reactions involving appropriate precursors such as thiosemicarbazides and α-keto acids.
  • Substitution reactions: The introduction of the benzyl and methyl groups can be accomplished through electrophilic aromatic substitution or alkylation methods.
  • Purification: The final product is usually purified using recrystallization or chromatography techniques to obtain high purity levels suitable for biological testing.

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione has several notable applications:

  • Pharmaceutical research: Due to its GSK-3β inhibitory activity, it is being explored as a therapeutic agent for neurodegenerative diseases and various cancers.
  • Biochemical assays: It serves as a tool compound in biochemical studies to understand GSK-3β's role in cellular signaling pathways.
  • Neuroprotective studies: Its potential neuroprotective effects make it relevant in research aimed at developing treatments for neurological disorders.

Interaction studies involving 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione have highlighted its selective inhibition profile against GSK-3β compared to other kinases. This selectivity is crucial for minimizing off-target effects when used therapeutically. Additionally, studies have shown that this compound interacts synergistically with other pharmacological agents to enhance therapeutic outcomes in cancer treatment and neuroprotection .

Several compounds share structural similarities with 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
TDZD-8 (4-Benzyl derivative)Contains benzyl and methyl groupsSelective GSK-3β inhibitor
ThiazolidinedionesThiazolidine ring structurePrimarily used in diabetes management
1,3-ThiazolidineContains sulfur in a different positionUsed as antimicrobial agents
2-MercaptoimidazolineImidazole ring with thiol groupExhibits diverse biological activities

The uniqueness of 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione lies in its specific inhibitory action against GSK-3β while possessing neuroprotective and anticancer properties that are not universally found in all similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

222.04629874 g/mol

Monoisotopic Mass

222.04629874 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Wikipedia

GSK-3beta inhibitor I

Dates

Modify: 2023-08-15
1: Ansaldi D, Hod EA, Stellari F, Kim JB, Lim E, Roskey M, Francis KP, Singh R, Zhang N. Imaging pulmonary NF-kappaB activation and therapeutic effects of MLN120B and TDZD-8. PLoS One. 2011;6(9):e25093. doi: 10.1371/journal.pone.0025093. Epub 2011 Sep 22. PubMed PMID: 21966423; PubMed Central PMCID: PMC3178604.
2: Aguilar-Morante D, Morales-Garcia JA, Sanz-SanCristobal M, Garcia-Cabezas MA, Santos A, Perez-Castillo A. Inhibition of glioblastoma growth by the thiadiazolidinone compound TDZD-8. PLoS One. 2010 Nov 8;5(11):e13879. doi: 10.1371/journal.pone.0013879. PubMed PMID: 21079728; PubMed Central PMCID: PMC2975629.
3: Collino M, Thiemermann C, Mastrocola R, Gallicchio M, Benetti E, Miglio G, Castiglia S, Danni O, Murch O, Dianzani C, Aragno M, Fantozzi R. Treatment with the glycogen synthase kinase-3beta inhibitor, TDZD-8, affects transient cerebral ischemia/reperfusion injury in the rat hippocampus. Shock. 2008 Sep;30(3):299-307. doi: 10.1097/SHK.0b013e318164e762. PubMed PMID: 18323734.
4: Guzman ML, Li X, Corbett CA, Rossi RM, Bushnell T, Liesveld JL, Hébert J, Young F, Jordan CT. Rapid and selective death of leukemia stem and progenitor cells induced by the compound 4-benzyl, 2-methyl, 1,2,4-thiadiazolidine, 3,5 dione (TDZD-8). Blood. 2007 Dec 15;110(13):4436-44. Epub 2007 Sep 4. PubMed PMID: 17785584; PubMed Central PMCID: PMC2234782.
5: Fink MP. What do insulin, estrogen, valproic acid, and TDZD-8 have in common? Crit Care Med. 2005 Sep;33(9):2115-7. PubMed PMID: 16148489.

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